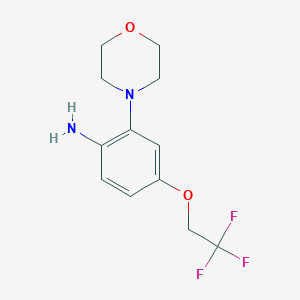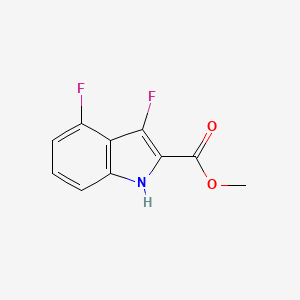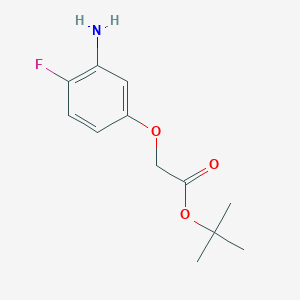
(3-Amino-4-fluorophenoxy)-acetic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Amino-4-fluorophenoxy)-acetic acid tert-butyl ester is an organic compound with the molecular formula C12H16FNO3 It is a derivative of acetic acid and features a fluorinated phenoxy group, an amino group, and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-4-fluorophenoxy)-acetic acid tert-butyl ester typically involves the following steps:
Starting Materials: The synthesis begins with 3-amino-4-fluorophenol and tert-butyl bromoacetate.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous-flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise reaction conditions and improving safety.
Chemical Reactions Analysis
Types of Reactions
(3-Amino-4-fluorophenoxy)-acetic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst.
Major Products
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxy-acetic acid derivatives.
Scientific Research Applications
(3-Amino-4-fluorophenoxy)-acetic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its fluorinated phenoxy group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-Amino-4-fluorophenoxy)-acetic acid tert-butyl ester involves its interaction with specific molecular targets. The fluorinated phenoxy group can interact with enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds, enhancing the compound’s binding affinity. The ester group can undergo hydrolysis, releasing the active acetic acid derivative.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-3-(4-fluorophenyl)propionic acid
- tert-Butyloxycarbonyl-protected amino acids
Uniqueness
(3-Amino-4-fluorophenoxy)-acetic acid tert-butyl ester is unique due to its combination of a fluorinated phenoxy group, an amino group, and a tert-butyl ester group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H16FNO3 |
|---|---|
Molecular Weight |
241.26 g/mol |
IUPAC Name |
tert-butyl 2-(3-amino-4-fluorophenoxy)acetate |
InChI |
InChI=1S/C12H16FNO3/c1-12(2,3)17-11(15)7-16-8-4-5-9(13)10(14)6-8/h4-6H,7,14H2,1-3H3 |
InChI Key |
PYSSPOCAFKGFLM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=CC(=C(C=C1)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1-Isopropyl-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13721962.png)
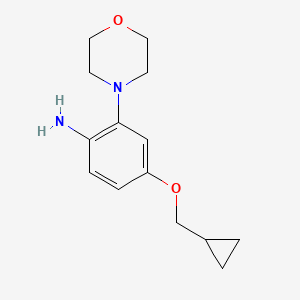
![2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]-1-(P-toluenesulfonyl)-ethanol](/img/structure/B13721966.png)
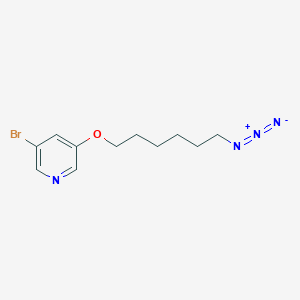

![Methyl [2-(2-methylphenoxy)ethyl]-cyanocarbonimidodithioate](/img/structure/B13721989.png)
![N,N-Dimethyl-3-(propane-2-sulfonylamino)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13721995.png)
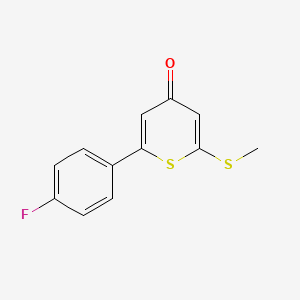
![Methyl 4-[Boc(4-hydroxybutyl)amino]pyrrolidine-2-carboxylate](/img/structure/B13722001.png)
![Ethyl-{2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-ethyl}-carbamic acid benzyl ester](/img/structure/B13722003.png)

